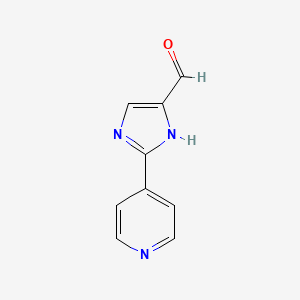
2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde typically involves the condensation of pyridine-4-carbaldehyde with an imidazole derivative. One common method involves the use of a palladium-catalyzed one-pot synthesis, where pyridine-4-carbaldehyde reacts with 2-iodoaniline and triethylamine . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(Pyridin-4-yl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and have significant biological activities.
Imidazo[1,2-a]pyridines: These compounds share the imidazole ring and are known for their medicinal applications.
Uniqueness
2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde is unique due to its specific combination of pyridine and imidazole rings, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields of research and industry.
Properties
CAS No. |
279251-10-4 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-pyridin-4-yl-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-6-8-5-11-9(12-8)7-1-3-10-4-2-7/h1-6H,(H,11,12) |
InChI Key |
LYPJSZCDOMJXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















